molecular formula C15H15N3O2S B2501050 N-(2,5-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-60-0

N-(2,5-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2501050
CAS No.: 443329-60-0
M. Wt: 301.36
InChI Key: KNDBNQZDWGOFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C15H15N3O2S and its molecular weight is 301.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Significance and Optical Sensing

Biological and Optical Sensing Applications

Pyrimidine derivatives, including those related to the compound of interest, play a crucial role in organic chemistry due to their heteroatomic nature. These compounds have been extensively utilized as recognition units in the synthesis of optical sensors, owing to their biological and medicinal applications. The ability of pyrimidine derivatives to form coordination and hydrogen bonds makes them suitable for use as sensing probes. This is particularly relevant for developing optical sensors that require exquisite sensing materials, showcasing the versatility of pyrimidine compounds in both biological contexts and material science (Jindal & Kaur, 2021).

Optoelectronic Materials

Applications in Optoelectronic Materials

Research on quinazoline and pyrimidine derivatives has demonstrated their broad spectrum of biological activities and their extensive application in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These derivatives, when incorporated into π-extended conjugated systems, have shown great value in creating novel optoelectronic materials. Aryl(hetaryl)substituted quinazolines with π-extended conjugated systems, for example, have significant electroluminescent properties. This illustrates the potential of pyrimidine and related derivatives in the development of organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, highlighting their importance in advancing optoelectronic technology (Lipunova et al., 2018).

Synthesis and Medicinal Aspects

Medicinal Chemistry and Synthetic Applications

The pyrazolo[1,5-a]pyrimidine scaffold is highlighted as a privileged heterocycle in drug discovery, demonstrating a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. The structural-activity relationship (SAR) studies of this scaffold have garnered attention, leading to the development of many lead compounds for various disease targets. This underscores the potential for further exploitation of this scaffold in developing new drug candidates, showcasing the versatility of pyrimidine derivatives in medicinal chemistry (Cherukupalli et al., 2017).

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-9-3-4-10(2)12(7-9)17-13(19)11-8-16-15-18(14(11)20)5-6-21-15/h3-4,7-8H,5-6H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDBNQZDWGOFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.